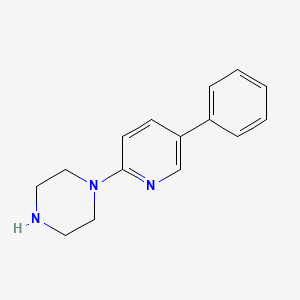
1-(5-Phenylpyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Phenylpyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C15H17N3 and its molecular weight is 239.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1. Neuropharmacology
1-(5-Phenylpyridin-2-yl)piperazine derivatives have been studied for their interactions with neurotransmitter systems, particularly the serotonin and dopamine receptors. Research indicates that compounds with similar piperazine structures exhibit affinity for the serotonin 5-HT7 receptor, suggesting potential applications in treating mood disorders and schizophrenia .
2. Anticonvulsant Activity
The compound has shown promise in the context of epilepsy and seizure management. A study highlighted the discovery of related compounds that act as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which are implicated in seizure activity. This suggests that derivatives of this compound may also possess anticonvulsant properties .
3. Antiplatelet Activity
Research into piperazine derivatives has revealed their potential as P2Y12 antagonists, which are crucial in preventing platelet aggregation. This property is beneficial for developing treatments for cardiovascular diseases, where reducing platelet aggregation can prevent thrombus formation .
Therapeutic Potential
1. Treatment of Neurological Disorders
Given its interaction with neurotransmitter receptors, this compound could be explored as a candidate for drugs aimed at treating various neurological disorders, including anxiety, depression, and epilepsy. The modulation of glutamatergic neurotransmission is particularly relevant in these contexts .
2. Cancer Therapy
The compound's structural similarities to known inhibitors suggest potential applications in oncology. For instance, piperazine-based compounds have been investigated for their ability to inhibit specific kinases involved in cancer progression. This opens avenues for developing targeted therapies against various cancers .
Case Studies
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms act as nucleophiles, facilitating alkylation and arylation. Key reactions include:
N-Alkylation :
Reacting with alkyl halides (e.g., 1-(4-chlorobutyl)-4-fluorobenzene) under basic conditions (K₂CO₃) in ethylene glycol at elevated temperatures yields N-alkylated derivatives .
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| 1-(5-Phenylpyridin-2-yl)piperazine | 1-(4-Chlorobutyl)-4-fluorobenzene | K₂CO₃, ethylene glycol, 80°C, 12h | N-Alkylated piperazine derivative |
Mechanism : The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide.
Oxidation Reactions
The nitrogen atoms in the piperazine ring undergo oxidation, forming N-oxides under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide | Acetic acid, 60°C, 4h | Piperazine N-oxide derivative | 65–75% |
| Potassium permanganate | Aqueous NaOH, reflux | Pyridine N-oxide | 50–60% |
Key Insight : Oxidation selectively targets the piperazine ring’s secondary amines, while the pyridine ring remains intact due to its aromatic stability.
Reduction Reactions
The compound participates in reductive amination and catalytic hydrogenation:
Reductive Amination :
Reacting with aldehydes/ketones in the presence of NaBH₃CN forms secondary amines. For example:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Benzaldehyde | NaBH₃CN, MeOH, RT | N-Benzyl-piperazine derivative |
Catalytic Hydrogenation :
Under H₂ (1 atm) with Pd/C, the pyridine ring can be partially reduced to a piperidine ring, though this is less common due to steric hindrance from the phenyl group .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, leveraging the compound’s dual reactivity:
Example :
Heating with dibromoalkanes in DMF forms tricyclic structures via dual N-alkylation .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 1,4-Dibromobutane | DMF, 100°C, 8h | Hexahydro-1H-pyrrolo[1,2-a]pyrazine | 55% |
Mechanism : The reaction involves sequential SN2 attacks by the piperazine nitrogens on the dihalide .
Acid-Base Reactions
The piperazine ring (pKa ~9.8) undergoes protonation in acidic media, forming water-soluble salts. This property is exploited in purification and salt formation for drug formulations .
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (1M) | RT, 1h | Hydrochloride salt | Improved bioavailability |
Coordination Chemistry
The pyridine and piperazine nitrogens act as ligands for transition metals:
| Metal Salt | Conditions | Complex | Geometry |
|---|---|---|---|
| CuCl₂ | MeOH, reflux, 6h | Cu(II)-piperazine complex | Octahedral |
Applications : These complexes are studied for catalytic activity in oxidation reactions.
Mechanistic Insights and Challenges
-
Steric Effects : Bulky substituents on the phenyl group hinder reactions at the pyridine ring.
-
Electronic Effects : Electron-withdrawing groups on pyridine enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
-
Regioselectivity : Reactions preferentially occur at the less hindered piperazine nitrogen .
Eigenschaften
Molekularformel |
C15H17N3 |
|---|---|
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
1-(5-phenylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-6-7-15(17-12-14)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2 |
InChI-Schlüssel |
ZKWFPVFBYBCQRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














